N-(2-chlorobenzyl)pyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C12H10ClN3O |
|---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c13-10-4-2-1-3-9(10)7-16-12(17)11-8-14-5-6-15-11/h1-6,8H,7H2,(H,16,17) |
InChI Key |
XJTBRRODSMDDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC=CN=C2)Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyrazine ring substituted with a carboxamide group and a chlorobenzyl moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 239.67 g/mol. The synthesis typically involves forming an amide bond between 2-chlorobenzylamine and pyrazine-2-carboxylic acid or its derivatives.
Antimicrobial Properties
This compound exhibits significant antimicrobial properties, particularly against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) reported as low as 6.25 µg/mL .
Anticancer Activity
Recent studies have indicated that pyrazine derivatives, including this compound, can induce apoptosis in cancer cells. For instance, related compounds have demonstrated the ability to inhibit proliferation and induce cell cycle arrest in leukemia cells . The mechanism often involves modulation of apoptosis-related gene expressions such as Bcl-2 and Bax .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example, the presence of halogen substitutions on the benzyl moiety has been shown to affect lipophilicity and consequently the compound's antimicrobial efficacy. Compounds with different substituents exhibit varying levels of activity against pathogens, suggesting that careful tuning of the chemical structure can enhance therapeutic potential .
Case Studies and Research Findings
- Antimycobacterial Activity : In vitro studies have confirmed that this compound displays significant antimycobacterial activity against Mycobacterium tuberculosis strains. Comparisons with other pyrazine derivatives indicate that structural variations can lead to enhanced potency against resistant strains .
- Cytotoxicity Evaluation : The cytotoxic effects of this compound were evaluated using HepG2 cell lines, revealing no significant toxicity at effective antimicrobial concentrations . This suggests a favorable therapeutic index for further development.
- Molecular Docking Studies : Computational studies have indicated that this compound may act as an inhibitor of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid synthesis in Mycobacterium tuberculosis. The binding interactions predicted through molecular docking support its potential as a lead compound for drug development .
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Antitubercular Properties
N-(2-chlorobenzyl)pyrazine-2-carboxamide has demonstrated significant activity against Mycobacterium tuberculosis, a major causative agent of tuberculosis. In a study, compounds similar to this compound were evaluated for their minimum inhibitory concentrations (MICs). The results indicated that derivatives with similar structures exhibited MIC values comparable to pyrazinamide, a first-line antitubercular drug, highlighting their potential as effective antimycobacterial agents .
Antibacterial Activity
The compound also shows promise against various bacterial strains. For instance, a derivative known as 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was found to be particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values of 7.81 μM and 15.62 μM, respectively . This suggests that the compound could be developed further for treating bacterial infections.
Anticancer Potential
Recent investigations into the anticancer properties of this compound have yielded promising results. Compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines. For example, studies have indicated that certain derivatives can induce apoptosis and inhibit tumor growth in xenograft models . The structure-activity relationship (SAR) analyses suggest that modifications to the benzyl moiety influence the anticancer efficacy, making it a target for further development in cancer therapeutics.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their biological activity. Research has indicated that variations in substituents on both the pyrazine and benzyl rings significantly affect lipophilicity and biological activity . For instance, compounds with higher lipophilicity often exhibit enhanced antimicrobial properties, although this is not universally applicable across all derivatives.
Docking Studies and Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes such as mycobacterial enoyl-acyl carrier protein reductase (InhA), which is critical for mycolic acid synthesis in Mycobacterium tuberculosis . These studies suggest that the carbonyl oxygen of the carboxamide moiety forms hydrogen bonds with key residues in the enzyme, indicating a potential mechanism of action for its antimycobacterial effects.
Case Studies and Experimental Findings
Several case studies have highlighted the biological activities of this compound:
- Antimycobacterial Efficacy : A study reported that derivatives showed significant activity against both Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM), suggesting broad-spectrum efficacy .
- Cytotoxicity Assessments : In vitro cytotoxicity evaluations on HepG2 liver cancer cells revealed no significant toxicity at effective concentrations, indicating a favorable safety profile for further development .
Q & A
Q. Basic Research Focus
- Spectroscopy : , , and IR spectroscopy confirm functional groups and substitution patterns. Mass spectrometry (HRMS) verifies molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves 3D structure and intermolecular interactions. For example, hydrogen bonding and π-π stacking can be analyzed via PLATON or Mercury software .
How do substituents on the pyrazine ring influence the antimycobacterial activity of this compound derivatives?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl at position 3) enhance activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL). Conversely, bulky substituents reduce permeability. Systematic substitution at positions 3, 5, or 6, followed by in vitro MIC testing against H37Rv strains, identifies optimal pharmacophores. Docking studies with enoyl-ACP reductase (InhA) further validate interactions .
What computational approaches predict the binding affinity of this compound derivatives to microbial targets?
Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding modes to targets like InhA. Key steps include:
Protein Preparation : Retrieve InhA structure (PDB: 4TZK), remove water, add hydrogens.
Ligand Preparation : Optimize geometry at the B3LYP/6-31G* level.
Docking : Grid-box centered on the active site (NAD binding region).
Analysis : Hydrogen bonds, hydrophobic contacts, and binding energy (ΔG) correlate with experimental MIC values .
How are crystallographic data for this compound derivatives analyzed using SHELX software?
Q. Advanced Research Focus
- Data Collection : Use a STOE diffractometer with MoKα radiation.
- Structure Solution : SHELXS-97 for phase determination via direct methods.
- Refinement : SHELXL-2018/3 refines atomic coordinates, anisotropic displacement parameters, and restraints for disordered moieties.
- Validation : Check R-factors (), residual electron density, and PLATON/checkCIF for errors .
How is in vitro cytotoxicity assessed for this compound derivatives?
Advanced Research Focus
Cytotoxicity is evaluated using HepG2 cells via the MTT assay:
Cell Culture : Maintain cells in DMEM + 10% FBS.
Compound Exposure : Treat cells with 0–100 µM compound for 48 hrs.
Viability Measurement : Add MTT reagent, measure absorbance at 570 nm.
Selectivity Index (SI) : . Compounds with advance to in vivo studies .
How can discrepancies in reported biological activity data for this compound be resolved?
Advanced Research Focus
Discrepancies (e.g., varying MIC values) arise from differences in:
- Strain Variability : Use standardized strains (e.g., ATCC 27294).
- Assay Conditions : Control pH, inoculum size, and incubation time.
- Compound Purity : Validate via HPLC (>95% purity).
Meta-analysis of multiple studies and validation in independent labs reconcile conflicting data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
